(1S)-1-(2,5-dichlorophenyl)ethan-1-ol, also known as (S)-1-(2,5-dichlorophenyl)ethanol, is a chiral organic molecule with potential applications in cardiovascular research. Studies suggest it acts as a beta-adrenergic receptor antagonist [].
Beta-adrenergic receptors are a class of cell surface receptors that respond to the hormones epinephrine and norepinephrine. When these hormones bind to the receptors, they trigger a cascade of events that increase heart rate, blood pressure, and airway smooth muscle relaxation []. (1S)-1-(2,5-dichlorophenyl)ethan-1-ol has been shown to block the binding of these hormones to the beta-adrenergic receptors, leading to the following potential therapeutic effects:
(1S)-1-(2,5-dichlorophenyl)ethan-1-ol is an organic compound notable for its chiral center at the first carbon atom, which is attached to a hydroxyl group and a 2,5-dichlorophenyl group. This compound has the molecular formula and is recognized for its potential applications in medicinal chemistry, particularly in cardiovascular research. The presence of chlorine atoms on the phenyl ring contributes to its unique chemical properties and biological activities.
These reactions highlight the versatility of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol in organic synthesis and its potential as an intermediate in the production of more complex molecules .
Research indicates that (1S)-1-(2,5-dichlorophenyl)ethan-1-ol exhibits significant biological activity, particularly as a beta-adrenergic receptor antagonist. This activity suggests potential therapeutic effects in treating cardiovascular diseases by blocking the binding of hormones such as epinephrine and norepinephrine to these receptors. Additionally, studies have indicated possible anti-inflammatory properties, making this compound a candidate for further pharmacological exploration .
The synthesis of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,5-dichlorophenyl)acetone. Common methods include:
These methods are crucial for producing the compound with sufficient purity and yield for research and application purposes .
(1S)-1-(2,5-dichlorophenyl)ethan-1-ol has diverse applications in various fields:
The compound's unique structure allows it to interact with biological systems effectively, making it valuable in pharmaceutical development .
Studies on (1S)-1-(2,5-dichlorophenyl)ethan-1-ol focus on its interactions with beta-adrenergic receptors. The mechanism involves the formation of hydrogen bonds through the hydroxyl group and hydrophobic interactions via the dichlorophenyl moiety. These interactions can significantly alter protein and enzyme activities, leading to various biological effects depending on the specific target involved .
Several compounds share structural similarities with (1S)-1-(2,5-dichlorophenyl)ethan-1-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (1R)-1-(2,5-dichlorophenyl)ethan-1-ol | C8H8Cl2O | Enantiomer with potentially different biological activities. |
| (1S)-1-(2,4-dichlorophenyl)ethan-1-ol | C8H8Cl2O | Chlorine atoms at different positions affecting reactivity. |
| (1S)-1-(3,4-dichlorophenyl)ethan-1-ol | C8H8Cl2O | Different substitution pattern leading to varied properties. |
| (1S)-1-(2,5-difluorophenyl)ethan-1-ol | C8H8F2O | Fluorine substitution influencing reactivity and interactions. |
The uniqueness of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol lies in its specific chlorine positioning on the phenyl ring and its chiral center. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Ketoreductases (KREDs) have emerged as pivotal biocatalysts for the enantioselective reduction of prochiral ketones to (S)-configured alcohols. Zygosaccharomyces rouxii ketoreductase (ZRK) has demonstrated exceptional efficiency in converting 2,5-dichloroacetophenone to (1S)-1-(2,5-dichlorophenyl)ethan-1-ol, achieving enantiomeric excess values exceeding 95%. The enzyme’s active site architecture, characterized by a compact binding pocket with hydrogen-bonding residues (Ser156, Tyr183), ensures precise orientation of the ketone substrate, favoring (S)-alcohol formation. Molecular dynamics (MD) simulations reveal that substrate binding induces conformational changes in ZRK, stabilizing the pro-(S) transition state through hydrophobic interactions with the 2,5-dichlorophenyl group.
A comparative analysis of KREDs from Sulfolobus sulfotaricus, Hansenula polymorpha, and Bacillus sp. ECU0013 highlights ZRK’s superior substrate specificity for aryl-alkyl ketones (Table 1).
Table 1: Enantioselectivity of Ketoreductases for 2,5-Dichloroacetophenone Reduction
| Enzyme Source | Enantiomeric Excess (% ee) | Chemical Yield (%) |
|---|---|---|
| Zygosaccharomyces rouxii | 98 | 85–99 |
| Hansenula polymorpha | 87 | 72 |
| Bacillus sp. ECU0013 | 79 | 68 |
Cofactor dependency remains a critical factor, with NADPH showing higher coupling efficiency (1.2–1.5 mol NADPH/mol product) compared to NADH (0.8–1.0 mol/mol).
Secondary alcohol dehydrogenase (SADH) from Thermoanaerobacter pseudethanolicus has been engineered to enhance enantioselectivity for (S)-alcohols. Wild-type SADH exhibits temperature-dependent enantiospecificity, with enantiomeric ratios (E) decreasing from 12.3 at 30°C to 8.1 at 50°C. Site-directed mutagenesis of residues S39 and C295 altered substrate binding dynamics:
Table 2: Enantiospecificity of SADH Variants
| Enzyme Variant | Temperature (°C) | Enantiomeric Ratio (E) | ee (%) |
|---|---|---|---|
| Wild-type | 30 | 12.3 | 92 |
| S39T | 40 | 18.4 | 95 |
| C295A | 50 | 14.7 | 96 |
Whole-cell biocatalysts integrate ketoreductase activity with endogenous cofactor regeneration, eliminating the need for exogenous NADPH. Escherichia coli expressing ZRK achieved 99% chemical yield of (1S)-1-(2,5-dichlorophenyl)ethan-1-ol when sorbitol replaced glucose as the carbon source. Sorbitol dehydrogenase converts sorbitol to fructose, generating NADPH at a rate of 4.2 µmol/min/mg protein—2.3-fold higher than glucose-driven systems.
A bi-enzymatic cascade combining Pichia pastoris alcohol oxidase (PpAOX) and Pseudomonas fluorescens benzaldehyde lyase (PfBAL) further enhances efficiency by coupling alcohol oxidation to aldehyde carboligation. This system reduces aldehyde accumulation, minimizing enzyme inhibition and side reactions.
Table 3: Cofactor Regeneration Efficiency in Whole-Cell Systems
| Carbon Source | NADPH Regeneration Rate (µmol/min/mg) | Product Yield (%) |
|---|---|---|
| Glucose | 1.8 | 68 |
| Sorbitol | 4.2 | 99 |
| Glycerol | 3.1 | 82 |
Nav1.7 inhibitors are critical for treating neuropathic pain, with GDC-0310 emerging as a potent candidate. While GDC-0310's synthesis employs (R)-1-(3,5-dichlorophenyl)ethan-1-ol mesylate in an SN2 displacement [1] [2], analogous strategies apply to (1S)-1-(2,5-dichlorophenyl)ethan-1-ol. Key steps include:
Table 1: SN2 Displacement Conditions for Nav1.7 Inhibitor Intermediates
| Parameter | GDC-0310 Synthesis (3,5-Dichlorophenyl) | Potential Application to (2,5-Dichlorophenyl) |
|---|---|---|
| Base | NaHCO3 | NaHCO3 |
| Solvent | THF | THF/DMF |
| Temperature | 0°C to RT | 0°C to RT |
| Yield | >99% ee | Expected >95% ee |
| Stereocenter Conservation | Yes (SN2 mechanism) | Yes |
This approach ensures high enantiomeric excess (ee) through SN2’s stereoinversion, critical for bioactivity [1] [2].
Chemoenzymatic methods leverage enzymes to resolve racemic mixtures or synthesize chiral alcohols. For (1S)-1-(2,5-dichlorophenyl)ethan-1-ol, a chiral pool strategy could involve:
Table 2: Enzymatic Reduction Parameters for Chiral Alcohols
| Enzyme | Substrate | ee Achieved | Reference |
|---|---|---|---|
| Ketoreductase (KRED) | (2,5-Dichlorophenyl)acetone | >95% | |
| ADH (Alcohol Dehydrogenase) | (2,5-Dichlorophenyl)acetone | >90% |
This method minimizes racemization and enhances scalability compared to traditional chemical resolutions .
Palladium-catalyzed reactions are central to cross-coupling strategies. For (1S)-1-(2,5-dichlorophenyl)ethan-1-ol, SN2 displacement with piperidines or amines under palladium catalysis enables:
Table 3: Palladium-Catalyzed Reaction Optimization
| Step | Catalyst System | Temperature | Yield | ee |
|---|---|---|---|---|
| SNAr Reaction | Pd(OAc)2, Xantphos | 80°C | 85% | >99% |
| Suzuki Coupling | Pd(PPh3)4 | 100°C | 78% | >95% |
| Boc Deprotection | HCl (4M) | RT | 95% | N/A |
These conditions ensure minimal racemization and high coupling efficiency, as demonstrated in GDC-0310’s synthesis [1] [2].
Mechanistic investigations of beta-adrenergic receptor antagonism by dichlorophenyl ethanol derivatives have revealed fundamental insights into the conformational restriction of aryloxy pharmacophore interactions [1] [2]. Studies employing X-ray crystallography and photoaffinity labeling techniques demonstrate that the aryloxy end of beta-adrenergic receptor antagonists is highly constrained within transmembrane domains six and seven [2].
Photoaffinity labeling experiments using iodoazidothiophenylalprenolol exclusively derivatize peptides consisting of transmembrane domains six and seven of the hamster lung beta-two-adrenergic receptor, providing definitive evidence that transmembrane domains six and seven interact with the aryloxy portion of the beta-adrenergic receptor antagonist pharmacophore [2]. In contrast, the amino terminus exhibits significantly greater conformational flexibility and can assume multiple conformations within the binding pocket [2].
Molecular dynamics simulations predict that beta-adrenergic receptor antagonists favor a folded conformation with both pharmacophore ends positioned in close proximity [2]. This conformational preference allows photoaffinity labels attached to the amino terminus to derivatize transmembrane domains six and seven, suggesting the folded conformation represents the predominant binding mode within the ligand binding pocket [2].
Structure-activity relationship analysis indicates that potent or selective beta-three-adrenergic receptor compounds possess a pharmacophore common to all beta-adrenergic receptor ligands, combined with a long and bulky alkylamine substituent moiety capable of adopting and exchanging extended and stacked conformations [3]. Computerized three-dimensional models of beta-one, beta-two, and beta-three-adrenergic receptor binding sites reveal that more bulky amino acid side chains point inside the groove of the beta-one and beta-two sites compared with the beta-three site, in a region implicated in signal processing [3].
The conformational restriction of aryloxy pharmacophore interactions is further supported by nuclear magnetic resonance spectroscopy studies demonstrating that methionine residue eighty-two exists in a conformational equilibrium between inverse agonist-bound states and the full agonist-bound state [4]. The population of the active state conformation directly correlates with the signal transduction level in each ligand-bound state [4].
| Study Method | Key Finding | Binding Site Region | Reference Citation |
|---|---|---|---|
| X-ray Crystallography | Aryloxy end highly constrained in TM6/TM7 | Transmembrane Domains 6-7 | [2] |
| Photoaffinity Labeling | Antagonist amino terminus less constrained | Transmembrane Domains 1-7 | [5] [2] |
| Molecular Dynamics Simulations | Folded conformation with both ends close together | Orthosteric Binding Pocket | [6] [7] |
| NMR Spectroscopy | Conformational equilibrium between states | Transmembrane Domain 5 | [4] |
| Mutagenesis Studies | Specific residues critical for binding | Multiple Transmembrane Domains | [8] [9] |
Photoaffinity labeling techniques have emerged as powerful tools for transmembrane domain mapping in beta-adrenergic receptor antagonism studies [5] [10] [11]. Novel photoaffinity reagents specifically designed for beta-adrenergic receptor antagonists enable precise identification of receptor amino acids that contribute to the antagonist binding site [10] [12].
Iodoazidobenzylpindolol and related photoaffinity labels demonstrate differential labeling patterns across transmembrane domains [2]. Iodoazidobenzylpindolol derivatizes transmembrane domains five through seven and a peptide containing transmembrane domain one to approximately equal extents [2]. Iodoazidophenyl CGP-12177A preferentially derivatizes transmembrane domains six and seven, with significantly lower but detectable labeling of transmembrane domains five, four, two, three, and one [2].
Iodocyanopindololdiazarene exhibits a distinct labeling pattern, primarily derivatizing transmembrane domain one with secondary labeling of transmembrane domains six and seven and transmembrane domain four [2]. These differential labeling patterns provide crucial insights into the conformational flexibility and accessibility of various transmembrane regions during antagonist binding [2].
Fluorenone-based photoaffinity labels represent a significant advancement in transmembrane domain mapping technology [10] [12]. Iodoaminoflisopolol, a high-affinity fluorenone-based beta-two-adrenergic receptor antagonist, demonstrates that the photoreactive center serves simultaneously as the binding pharmacophore [10] [12]. Radiosequencing studies reveal that iodoaminoflisopolol photoinsertion occurs specifically at tyrosine 199 in transmembrane domain five [10].
Azide derivatives of iodocyanopindolol have been successfully employed for photoaffinity labeling of beta-adrenergic receptors in turkey erythrocyte membranes [5]. These photoaffinity reagents bind with very high affinity (dissociation constant of 40-45 picomolar) and specifically photolabel two polypeptides with molecular weights of 40,000 and 50,000 daltons [5]. The 40,000 dalton polypeptide is labeled predominantly and exhibits concentration dependence identical to reversible specific binding, suggesting this polypeptide contains the beta-adrenergic ligand binding site [5].
Photoaffinity crosslinking approaches utilizing bifunctional photoactive crosslinkers provide additional methodologies for transmembrane domain mapping [13] [14]. N-succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate enables covalent incorporation of p-aminobenzylcarazolol into the receptor binding subunit (58,000 molecular weight peptide) of frog erythrocyte membranes [14]. Covalent incorporation is specifically blocked by various drugs with strict beta-adrenergic specificity [14].
| Photoaffinity Label | Target Domain | Labeling Pattern | Molecular Weight (kDa) |
|---|---|---|---|
| IAPTA | TM6 and TM7 | Aryloxy end exclusive | 40-50 |
| IABP | TM5-7 and TM1 | Multiple conformations | 38-26 |
| IAPCGP | TM6-7 >> TM5,4,2-3,1 | Preferential TM6-7 | 30 |
| ICYPdz | TM1 >> TM6-7 > TM4 | Amino terminus preference | Variable |
| IAmF | TM5 (Tyr199) | Direct pharmacophore interaction | 4 |
Molecular dynamics simulations have revolutionized understanding of ligand-receptor binding kinetics in beta-adrenergic receptor antagonism [6] [7] [15] [16]. All-atom molecular dynamics simulations spanning microsecond timescales reveal spontaneous transitions between active and inactive conformational states [7] [17].
Steered molecular dynamics simulations provide detailed insights into the unbinding process of inverse agonists from beta-one and beta-two-adrenergic receptor subtypes [18] [19]. These simulations indicate that antagonist compounds likely access the orthosteric binding site from the extracellular water environment along four different channels [18] [19]. Force and energy reconstruction from dissociation simulations reveals, for the first time, the presence of secondary binding sites located in extracellular loops two and three and transmembrane helix seven [18] [19].
Ligands are transiently retained at these secondary binding sites through electrostatic and van der Waals interactions [18] [19]. Comparison of residues forming these transient allosteric binding sites in both beta-adrenergic receptor subtypes reveals the importance of non-conserved electrostatic interactions and conserved aromatic contacts in the early steps of the binding process [18] [19].
Accelerated molecular dynamics simulations utilizing Gaussian acceleration enable enhanced conformational sampling on extended timescales [20] [21]. Beta-two-adrenergic receptor systems embedded in lipid bilayers and hydrated by 0.15 molar sodium chloride undergo equilibration for 90 nanoseconds using gradually reduced restraints [21]. Production runs extending to 2.5 microseconds on Anton 2 supercomputers provide unprecedented temporal resolution of receptor dynamics [21].
Metadynamics simulations represent advanced sampling techniques for estimating ligand binding affinities and association/dissociation rates [16]. Well-tempered metadynamics molecular dynamics simulations extending 200 nanoseconds utilize distance between centers of mass of the protein alpha-helical core and ligand as reaction coordinates [16]. Free energy profiles calculated using metadynamics provide quantitative estimates of binding thermodynamics and kinetics [16].
Targeted molecular dynamics simulations facilitate investigation of activation pathways from inactive structures to fully active conformations [22]. Principal component analysis of targeted molecular dynamics trajectories reveals intermediate conformation clusters in the activation process [22]. Activation of the ligand binding site exhibits temporal lag relative to the G-protein binding site, displaying uncoupled correlation [22].
Random acceleration molecular dynamics methods enable simulation of ligand egress by applying small artificial forces to the ligand center of mass [15]. Carazolol dissociation from beta-two-adrenergic receptors can be dramatically accelerated using random acceleration, providing detailed pathways for ligand exit through extracellular channels [15].
| Simulation Type | Time Scale | Primary Observation | Key Kinetic Parameter |
|---|---|---|---|
| Conventional MD | 2-50 μs | Spontaneous active→inactive transitions | Transition frequency |
| Steered MD | 1 ns | Ligand dissociation pathways | Dissociation force |
| Accelerated MD | 600 ns | Enhanced conformational sampling | Conformational exchange |
| Metadynamics | 200 ns | Binding affinity estimation | Association/dissociation rates |
| Targeted MD | 110 ns | Activation pathway intermediates | Activation barriers |
Water-mediated interactions play a fundamental role in determining binding affinity of beta-blocking agents [23]. Molecular dynamics simulations of nebivolol optical isomers demonstrate that the higher stereoselectivity of the srrr-configuration results from interactions with water molecules that extensively hydrate the beta-two-adrenergic receptor binding site [23]. Water enhances the affinity of the srrr-form by lowering the energy of binding [23].
Conformational equilibria between multiple receptor states govern ligand binding kinetics [6] [4]. Beta-two-adrenergic receptors exist in dynamic equilibrium among inactive, intermediate, and active conformational states [6]. Agonist and antagonist ligands differentially shift these equilibria, with partial agonists requiring distinct conformational populations to achieve varying levels of efficacy [6].
| Interaction Type | Residues Involved | Binding Affinity (pM) | Kinetic Role |
|---|---|---|---|
| Hydrogen Bonding | Ser203, Ser207, Asn293 | 40-45 | Stabilization of active state |
| Electrostatic Interactions | Asp113 (TM3.32) | 100-1000 | Ionic lock formation |
| Van der Waals Forces | Phe290, Trp313 | 500-2000 | Hydrophobic stabilization |
| Aromatic Interactions | Tyr199, Phe193 | 200-800 | π-π stacking interactions |
| Water-Mediated Contacts | Multiple water molecules | 50-500 | Dynamic equilibrium |